[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol
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Overview
Description
[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol is an organic compound with a complex structure that includes a chloro, methoxy, and methylamino group attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method involves the chlorination of a methoxy-substituted phenyl compound, followed by the introduction of the methylamino group through nucleophilic substitution. The final step involves the addition of the methanol group, which can be achieved through various methods such as reduction or Grignard reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form a hydrogen-substituted phenyl compound.
Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or methoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [4-Chloro-3-methoxy-5-(methylamino)phenyl]methanal or [4-Chloro-3-methoxy-5-(methylamino)phenyl]carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, [4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of chloro, methoxy, and methylamino groups with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as antimicrobial or anticancer activity. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of [4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro, methoxy, and methylamino groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [4-Chloro-3-methoxyphenyl]methanol
- [4-Chloro-5-(methylamino)phenyl]methanol
- [3-Methoxy-5-(methylamino)phenyl]methanol
Uniqueness
[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol is unique due to the specific combination of chloro, methoxy, and methylamino groups on the phenyl ring This combination imparts distinct chemical properties, such as reactivity and stability, which are not observed in other similar compounds
Properties
CAS No. |
64095-11-0 |
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Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
[4-chloro-3-methoxy-5-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C9H12ClNO2/c1-11-7-3-6(5-12)4-8(13-2)9(7)10/h3-4,11-12H,5H2,1-2H3 |
InChI Key |
VRQGITBDVNLYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC(=C1)CO)OC)Cl |
Origin of Product |
United States |
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